molecular formula C12H14N2O2 B8502187 2-Ethyl-2-(3-nitro-phenyl)-butyronitrile

2-Ethyl-2-(3-nitro-phenyl)-butyronitrile

Cat. No. B8502187
M. Wt: 218.25 g/mol
InChI Key: KHDFNBBZVSTXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2-(3-nitro-phenyl)-butyronitrile is a useful research compound. Its molecular formula is C12H14N2O2 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-2-(3-nitro-phenyl)-butyronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2-(3-nitro-phenyl)-butyronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-ethyl-2-(3-nitrophenyl)butanenitrile

InChI

InChI=1S/C12H14N2O2/c1-3-12(4-2,9-13)10-6-5-7-11(8-10)14(15)16/h5-8H,3-4H2,1-2H3

InChI Key

KHDFNBBZVSTXTA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C#N)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A dry-ice/acetone cooled solution of 2 g (12 mmol) of 3-nitrophenylacetonitrile in 100 ml of tetrahydrofuran was treated with 4.4 g (26.5 mmol) of iodoethane, 3 g (27 mmol) of potassium tert-butoxide and 800 mg (3 mmol) of 18-crown-6. The mixture was stirred for 18 hours allowing the reaction temperature to steadily rise to ambient temperature. 100 ml of saturated aqueous ammonium chloride were added and the organic phase separated, dried over magnesium sulfate, filtered and evaporated. The product was purified by flash chromatography on silica gel using diethyl ether/hexane in a ratio of 3:7 as eluent. Product-containing fractions were evaporated to give 2.1 g (80%) of 2-ethyl-2-(3-nitro-phenyl)-butyronitrile as a pale brown oil. [Mass spectrum (ESI) MH+ =219].
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.